2-methyl-2H-indazole-3-carbonyl chloride molecular structure and formula
2-methyl-2H-indazole-3-carbonyl chloride molecular structure and formula
An In-Depth Technical Guide to 2-methyl-2H-indazole-3-carbonyl chloride: Structure, Synthesis, and Applications in Drug Discovery
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Within this class, functionalized intermediates that allow for rapid and efficient library synthesis are of paramount importance to drug discovery programs. This guide provides a comprehensive technical overview of 2-methyl-2H-indazole-3-carbonyl chloride, a key building block for accessing novel chemical entities. We will dissect its molecular structure and properties, detail a robust synthetic protocol, explore its chemical reactivity, and discuss its strategic application in the development of pharmacologically active agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Core Molecular Profile
A thorough understanding of a reagent's fundamental properties is critical for its effective and safe utilization in synthesis. This section outlines the essential chemical and physical characteristics of 2-methyl-2H-indazole-3-carbonyl chloride.
Chemical Identity and Properties
The compound is an acyl chloride derivative of 2-methyl-2H-indazole-3-carboxylic acid. The presence of the highly reactive carbonyl chloride group makes it a potent electrophile and a valuable synthetic intermediate.[3]
| Property | Value | Source |
| IUPAC Name | 2-methyl-2H-indazole-3-carbonyl chloride | N/A |
| CAS Number | 181071-92-1 | [4] |
| Molecular Formula | C₉H₇ClN₂O | [4] |
| Molecular Weight | 194.62 g/mol | [4] |
| Density | 1.37 g/cm³ | [4] |
| Boiling Point | 345.9°C at 760 mmHg | [4] |
| Flash Point | 163°C | [4] |
Molecular Structure
The structure features a bicyclic indazole core, which is an aromatic system composed of a fused benzene and pyrazole ring.[1] The methyl group is regioselectively placed on the nitrogen at the 2-position (N2), defining it as a 2H-indazole isomer. The carbonyl chloride moiety is attached at the 3-position (C3), a common site for functionalization in indazole chemistry.[5][6][7]
Caption: Molecular Structure of 2-methyl-2H-indazole-3-carbonyl chloride.
Synthesis and Mechanistic Rationale
The synthesis of 2-methyl-2H-indazole-3-carbonyl chloride is most logically and efficiently achieved from its corresponding carboxylic acid precursor. This approach leverages a classic and high-yielding transformation in organic chemistry.
Rationale for Synthetic Strategy
Acyl chlorides are standardly prepared from carboxylic acids using a variety of chlorinating agents. This one-step conversion is highly reliable and generally proceeds with minimal side products. The precursor, 2-methyl-2H-indazole-3-carboxylic acid, is a stable solid that can be synthesized and purified using established methods for the regioselective functionalization of indazole rings.[3][8]
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol describes a representative procedure for the synthesis of the title compound.
Expertise & Causality: Thionyl chloride (SOCl₂) is selected as the chlorinating agent. Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle and simplifying purification. A catalytic amount of dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent electrophile.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a caustic trap (e.g., NaOH solution), add 2-methyl-2H-indazole-3-carboxylic acid (1.0 eq).
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Solvent and Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~10 eq), which also serves as the solvent. Alternatively, use an inert, dry solvent like dichloromethane (DCM) or toluene with a smaller excess of SOCl₂ (2-3 eq).
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Catalyst Addition (Optional): Add a catalytic amount of dry N,N-dimethylformamide (DMF, ~1-2 drops) to the suspension.
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Reaction: Gently heat the mixture to reflux (for SOCl₂ as solvent, ~79°C; for DCM, ~40°C) and stir. Monitor the reaction progress by observing the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
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Workup and Isolation:
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Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). It is crucial to use a vacuum pump protected by a cold trap and a base trap.
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The resulting crude solid or oil is 2-methyl-2H-indazole-3-carbonyl chloride. Due to its reactivity, it is often used immediately in the next synthetic step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent or by vacuum distillation, though care must be taken to avoid decomposition.
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Caption: Key reactivity profile for nucleophilic acyl substitution.
Safety and Handling
As a reactive chemical intermediate, 2-methyl-2H-indazole-3-carbonyl chloride requires careful handling to ensure personnel safety.
Hazard Identification
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Corrosive: Causes severe skin and eye burns. [9]* Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas. [4][9]This is a critical consideration for both handling and storage.
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Risk Statements (Legacy): R14 (Reacts violently with water), R29 (Contact with water liberates toxic gas), R34 (Causes burns). [4]
Recommended Handling Procedures
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Ventilation: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors and HCl gas. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [9][10]* Incompatible Materials: Avoid contact with water, moisture, alcohols, amines, and strong bases.
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [9]An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation from atmospheric moisture.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused material should be quenched carefully with a suitable solvent (e.g., isopropanol) under controlled conditions before disposal.
Conclusion
2-methyl-2H-indazole-3-carbonyl chloride is a highly valuable and versatile reagent for medicinal chemistry and organic synthesis. Its defined structure, predictable reactivity, and straightforward synthesis make it an ideal building block for incorporating the pharmacologically significant 2-methyl-2H-indazole moiety into novel molecular architectures. By enabling the efficient formation of amide and ester linkages, it serves as a powerful tool for researchers aiming to develop the next generation of indazole-based therapeutics. Proper understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.
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Charris, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. Retrieved from [Link]
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Klapars, A., et al. (2005). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Organic Letters, 7(6), 1185-1188. Retrieved from [Link]
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Rao, K. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved from [Link]
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(Note: This is a placeholder for a proper chemical drawing. The reaction shows 2-methyl-2H-indazole-3-carbonyl chloride reacting with a generic alcohol R-OH in the presence of a base to yield the corresponding ester and the protonated base-HCl salt.)